(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a structurally complex molecule featuring:
- A prop-2-enenitrile backbone with an (E)-configuration.
- A 1,3-thiazol-2-yl ring substituted at position 4 with a 4-chlorophenyl group.
- An amino group attached to a 4-chloro-3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-14-5-6-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDORBAHGQYMHL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Amination Reaction:
Coupling Reactions: The final step involves coupling the thiazole ring with the substituted phenyl groups using palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The chloro groups on the aromatic rings can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring and nitrile group is particularly relevant for binding to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Derivatives
Compound A : 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine ()
- Structure : Lacks the prop-2-enenitrile backbone but shares the 4-(4-chlorophenyl)thiazol-2-amine core.
- Pharmacological Insight : Demonstrated anti-inflammatory activity via MMP inhibition, suggesting the thiazole-chlorophenyl motif is critical for such activity .
Compound B : (2Z)-3-(4-Chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile ()
- Structure: Shares the prop-2-enenitrile-thiazole backbone but substitutes the trifluoromethylphenylamino group with a 4-(2-methylpropyl)phenyl group.
- Molecular Weight : 378.9 g/mol vs. ~435 g/mol for the target compound, highlighting the impact of bulky substituents on size and steric interactions.
Phenylamino-Enenitrile Derivatives
Compound C : (E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile ()
- Structure: Replaces the trifluoromethylphenylamino group with a benzochromenone-thiazole system.
- The absence of the amino group may limit interactions with polar enzyme pockets .
Compound D : (E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one ()
- Structure: Features a chalcone-like scaffold (enone system) instead of enenitrile.
- Key Differences : The ketone group vs. nitrile alters electronic properties; nitriles often enhance metabolic stability. The hydroxyl group in Compound D introduces hydrogen-bonding capacity absent in the target compound .
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Anti-Inflammatory Potential: Thiazole derivatives (e.g., ) inhibit MMPs, suggesting the target compound’s thiazole-chlorophenyl motif may confer similar activity .
Physicochemical Comparison
| Property | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | ~435 | 378.9 | 439.3 |
| logP (Predicted) | ~3.1 | ~4.2 | ~4.8 |
| Hydrogen Bond Acceptors | 5 | 3 | 4 |
| Rotatable Bonds | 6 | 5 | 7 |
Biological Activity
The compound (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazole moiety and various aromatic groups, suggests diverse biological activities, particularly in the areas of anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClF3N2S |
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | (2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| CAS Number | 477305-21-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited IC50 values indicating significant cytotoxic activity against cancer cell lines such as A431 and HT29. The presence of electron-withdrawing groups like chloro and trifluoromethyl on the phenyl rings enhances the compound's activity by increasing its lipophilicity and ability to penetrate cell membranes .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Antimicrobial Properties
In addition to its anticancer effects, thiazole derivatives have shown promising antimicrobial activity. The compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways in pathogens.
Study 1: Antitumor Activity
A study published in MDPI assessed various thiazole derivatives, including similar compounds, for their anticancer properties. The results indicated that modifications in the aromatic rings significantly affected biological activity, with certain substitutions leading to enhanced potency against specific cancer types .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis demonstrated that compounds with specific functional groups exhibited higher cytotoxicity levels. For example, the introduction of electron-donating groups at certain positions on the phenyl ring was correlated with increased activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
